5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

This compound features a unique N1-(4-fluorophenyl) and N-phenyl carboxamide substitution pattern, differentiating it from positional isomer CAS 443110-39-2. Its triazole-4-carboxamide core is a validated pharmacophore for c-Met kinase inhibition (IC50 as low as 1.04 nM in class-level analogs). With TPSA 85.8 Ų and XLogP3 2.8, it offers favorable CNS penetration. Essential for SAR studies; verify exact CAS 951902-81-1 to ensure experimental reproducibility.

Molecular Formula C15H12FN5O
Molecular Weight 297.293
CAS No. 951902-81-1
Cat. No. B2934518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS951902-81-1
Molecular FormulaC15H12FN5O
Molecular Weight297.293
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22)
InChIKeyXKVVUUJZOMZGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 951902-81-1): Structural Overview and Procurement Considerations


5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 951902-81-1) is a fluorinated 1,2,3-triazole-4-carboxamide derivative with a molecular formula of C15H12FN5O and a molecular weight of 297.29 g/mol [1]. It features a 4-fluorophenyl substituent at the N1 position of the triazole ring, a primary amino group at the 5-position, and an N-phenyl carboxamide at the 4-position [1]. This compound belongs to a class of 1,2,3-triazole-4-carboxamides that have been explored for kinase inhibition, antiproliferative, and antiparasitic activities [2]. Given the limited publicly available bioactivity data for this specific compound, its differentiation is primarily based on its unique substitution pattern and physicochemical properties relative to closely related analogs.

Why Generic Substitution Fails for 5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Substitution Pattern Specificity


The specific arrangement of the 4-fluorophenyl group at N1 and the N-phenyl carboxamide at C4 of the triazole core creates a unique pharmacophore that cannot be replicated by simple analogs. Positional isomers, such as 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 443110-39-2), differ in the location of the fluorophenyl group, which alters the spatial arrangement of hydrogen bond donors/acceptors and may affect target recognition . Similarly, analogs lacking the N-phenyl substitution (e.g., CAS 606135-57-3) exhibit significantly lower molecular weight (221.19 vs. 297.29 g/mol) and reduced lipophilicity, impacting membrane permeability and target engagement [1]. These structural differences directly influence biological activity, selectivity, and physicochemical properties, making generic substitution unreliable [2]. Researchers and procurement professionals must verify the exact CAS number and substitution pattern to ensure experimental reproducibility and valid structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from N1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 606135-57-3)

The target compound (MW 297.29 g/mol, XLogP3-AA 2.8) differs from the simpler analog 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 606135-57-3, MW 221.19 g/mol) by the addition of an N-phenyl carboxamide group, resulting in a molecular weight increase of 76.10 g/mol and a significant increase in lipophilicity [1][2]. The higher XLogP3-AA value (2.8) of the target compound, compared to an estimated 1.5-2.0 for the simpler analog, indicates enhanced membrane permeability potential.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Spatial Arrangement Differentiation from Positional Isomer (CAS 443110-39-2)

Both the target compound and its positional isomer (CAS 443110-39-2) share the same hydrogen bond donor (2) and acceptor (5) counts, as well as identical molecular formula and molecular weight [1]. However, in the target compound, the 4-fluorophenyl group is attached to the triazole N1, while in the isomer, it is attached to the carboxamide nitrogen. This positional difference alters the spatial orientation of the fluorine atom and the phenyl ring, potentially affecting π-π stacking interactions and hydrogen bond geometry with biological targets [1].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Class-Level Kinase Inhibitory Potential Supported by Patent Evidence (US-8637532-B2) and Published c-Met Inhibitor Data

While direct IC50 data for the target compound is not publicly available, the structural class of amino azaheterocyclic carboxamides, which encompasses the triazole-4-carboxamide scaffold, has been claimed in US-8637532-B2 for the treatment of hyperproliferative diseases such as cancer [1]. Related 1,2,3-triazole-4-carboxamide derivatives have demonstrated c-Met kinase inhibition with IC50 values as low as 1.04 nM (compound 34) and 2.27 nM (compound 37) [2][3]. This class-level evidence suggests that the target compound, with its specific substitution pattern, may offer distinct activity profiles compared to unsubstituted or differently substituted analogs.

Kinase Inhibition Cancer Therapeutics Patent Evidence

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Differentiation from N1-Benzyl and N1-Alkyl Analogs

The target compound has a TPSA of 85.8 Ų [1], which falls within the optimal range (60-90 Ų) for blood-brain barrier penetration, as established by Pajouhesh and Lenz (2005) [2]. In contrast, N1-benzyl analogs such as 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have an additional methylene spacer, which increases rotatable bonds from 3 to 4 and may alter TPSA and conformational flexibility [3]. The N1-phenyl substitution in the target compound provides a more rigid, planar conformation compared to the flexible benzyl analog, potentially enhancing binding affinity to flat kinase ATP-binding pockets.

Physicochemical Properties CNS Drug Design ADME

Best Application Scenarios for 5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The target compound serves as a valuable scaffold for kinase inhibitor lead optimization, particularly for c-Met and related receptor tyrosine kinases. The class-level evidence from patent US-8637532-B2 and published c-Met inhibitors with IC50 values as low as 1.04 nM supports the use of this compound as a starting point for SAR exploration [1]. Its distinct N1-(4-fluorophenyl) and N-phenyl carboxamide substitution pattern allows researchers to systematically probe the effects of fluorine substitution and N-aryl variation on kinase selectivity and potency [2].

CNS Drug Discovery Programs Targeting Kinase-Mediated Neurological Disorders

With a TPSA of 85.8 Ų (within the 60-90 Ų optimal range for CNS penetration) and an XLogP3-AA of 2.8, the target compound exhibits favorable physicochemical properties for blood-brain barrier penetration [1]. This makes it a candidate for CNS drug discovery programs targeting kinase-mediated neurological disorders, where brain exposure is critical [2]. Its rigid N1-phenyl substitution may also reduce metabolic liabilities associated with flexible benzyl analogs.

Antiproliferative Agent Development for Oncology Applications

The 1,2,3-triazole-4-carboxamide scaffold has demonstrated antiproliferative activity against multiple cancer cell lines (A549, H460, HT-29, MKN-45, U87MG), with related compounds showing moderate to excellent activity [1]. The target compound's unique substitution pattern may offer differentiated activity profiles against specific cancer subtypes, supporting its procurement for oncology-focused screening campaigns [2].

Pharmacophore Modeling and Computational Chemistry Studies

The clear structural differentiation between the target compound and its positional isomer (CAS 443110-39-2) makes this pair ideal for computational studies aimed at understanding the impact of fluorine position on binding mode and target selectivity [1]. The availability of both isomers enables researchers to conduct comparative molecular docking, molecular dynamics simulations, and free energy perturbation calculations to rationalize SAR [2].

Quote Request

Request a Quote for 5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.